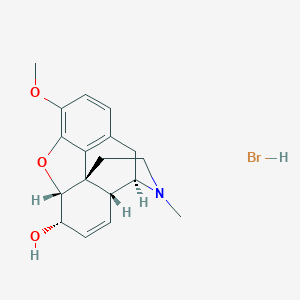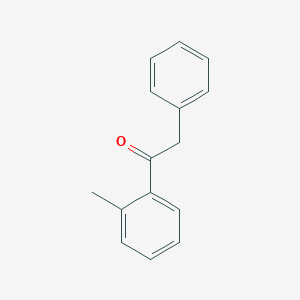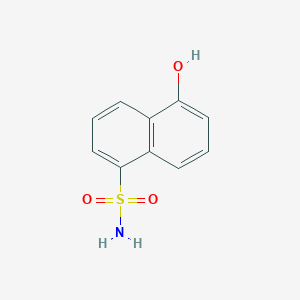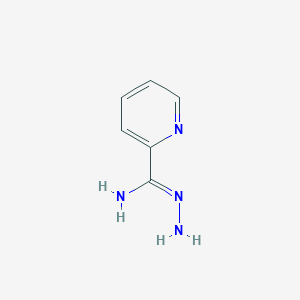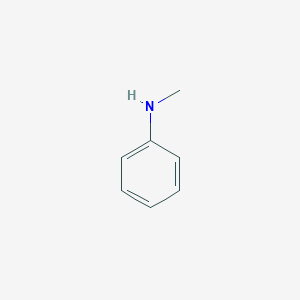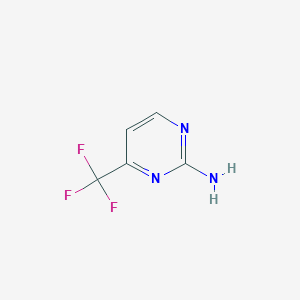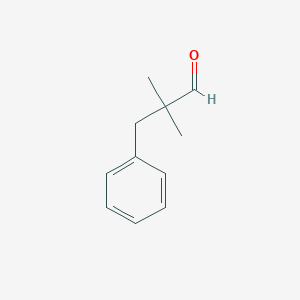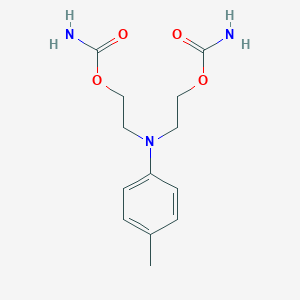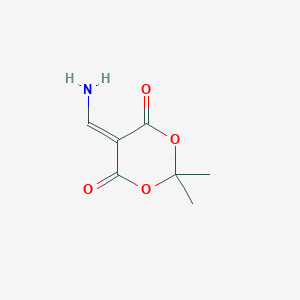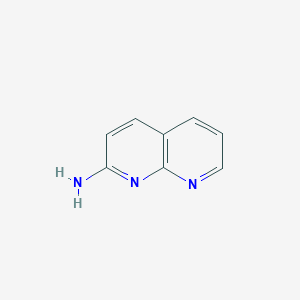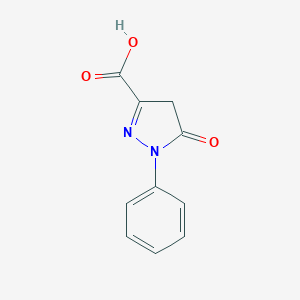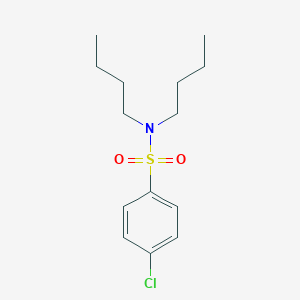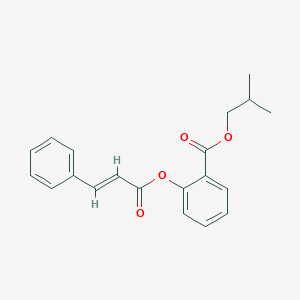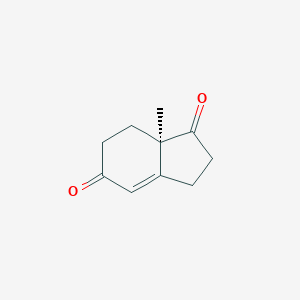
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Übersicht
Beschreibung
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Hajos and Parrish (2003) detailed the synthesis of (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-(6H-dione using methyl vinyl ketone and N,N-dimethyl-formamide, highlighting its importance in organic synthesis processes (Hajos & Parrish, 2003).
Brown, Burge, and Collins (1983) explored the formation of cyclic ethylene acetal from 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-l,5(6H)-dione, demonstrating the challenges in converting the dione into its monoacetal form under mild conditions (Brown, Burge, & Collins, 1983).
Blazejewski (1990) described the synthesis of a trifluoromethylated derivative, demonstrating the versatility of this compound in creating fluorinated variants for further research applications (Blazejewski, 1990).
Kwiatkowski et al. (1989) reported on the enantioselective synthesis of derivatives of this compound, showcasing its utility in asymmetric synthesis and potential pharmaceutical applications (Kwiatkowski et al., 1989).
Sigalov et al. (2019) investigated 2H-Indazole Tautomers stabilized by intra- and intermolecular hydrogen bonds, which included compounds related to the indene dione structure, underscoring the importance of this class of compounds in understanding molecular interactions (Sigalov et al., 2019).
Banerjee et al. (1985) explored the synthesis of related compounds, highlighting the complexities and potential rearrangement products in the synthetic process, which is crucial for understanding the reactivity and stability of these compounds (Banerjee et al., 1985).
Bernasconi et al. (1982) described a stereoselective total synthesis of pinguisone starting from a similar indene dione, illustrating the compound's role in complex organic synthesis routes (Bernasconi et al., 1982).
Collins and Tomkins (1977) studied the acid-catalysed isomerization of a related compound, providing insights into the chemical behavior and potential transformations of the indene dione structure (Collins & Tomkins, 1977).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with its handling or use.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies to further understand the compound’s properties or mechanism of action.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database such as PubChem or ChemSpider. If you have access to academic databases, you could also search for peer-reviewed articles on the compound. If you’re working in a lab, always consult the relevant safety data sheets and follow your institution’s safety protocols when handling chemicals.
Eigenschaften
IUPAC Name |
(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353140 | |
| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione | |
CAS RN |
17553-89-8 | |
| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



